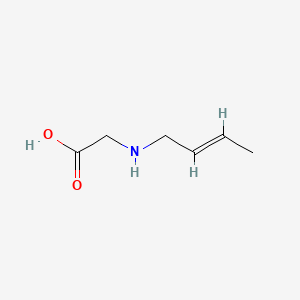

Crotylglycine

Description

Significance of Non-Proteinogenic Amino Acids in Chemical Biology

Non-proteinogenic amino acids, which are not among the 22 naturally encoded in the genome for protein synthesis, are of immense interest in chemical biology. wikipedia.org These "unnatural" amino acids offer a way to expand the chemical diversity of proteins and peptides, enabling the introduction of novel physical, chemical, and biological properties. nih.gov Their applications are vast, ranging from the development of peptide-based drugs with improved stability and potency to the creation of proteins with enhanced catalytic activity or altered folding characteristics. nih.gov

The incorporation of non-proteinogenic amino acids can be achieved through various methods, including total chemical synthesis, semi-synthesis, and in vivo incorporation by engineering the translational machinery of cells. nih.govwikipedia.orgopenaccessjournals.com This allows researchers to introduce functionalities not found in natural amino acids, such as fluorescent probes, photo-crosslinkers, and unique reactive groups. nih.gov These modifications are instrumental in studying protein-protein interactions, protein localization, and the dynamics of protein conformation. nih.gov Furthermore, many non-proteinogenic amino acids play crucial roles in biological processes as intermediates in metabolism, components of bacterial cell walls, and as neurotransmitters and toxins. wikipedia.orgomicsonline.org

Overview of Crotylglycine's Research Trajectories

This compound, with its terminal alkene group, has carved out several important research trajectories. A primary area of focus is its use as a building block in organic synthesis, particularly in the creation of complex natural products and their analogues. For instance, derivatives of this compound have been instrumental in the total synthesis of cylindrospermopsin (B110882) alkaloids. orgsyn.orgorgsyn.org

In the realm of protein engineering, both cis- and trans-crotylglycine have been utilized as analogues of methionine. rsc.org Researchers have successfully incorporated these unnatural amino acids into proteins in vivo by overexpressing methionyl-tRNA synthetase (MetRS), thereby expanding the substrate scope of the cellular translational apparatus. nih.govacs.org This technique allows for the global replacement of methionine with this compound, leading to proteins with modified properties. nih.gov

Furthermore, this compound serves as a valuable probe in studying enzyme mechanisms and protein conformation. Its unique structure has been used to investigate the active sites of enzymes and the conformational flexibility of peptides. mobt3ath.comacs.org The presence of the double bond in this compound also opens up possibilities for further chemical modifications within a peptide or protein, such as metathesis reactions to form cyclic peptides or other complex structures. orgsyn.orggoogle.com The biosynthesis of this compound has also been studied, particularly in the context of the production of rufomycin, an antimycobacterial circular heptapeptide (B1575542). nih.govresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C6H11NO2 |

|---|---|

Molecular Weight |

129.16 g/mol |

IUPAC Name |

2-[[(E)-but-2-enyl]amino]acetic acid |

InChI |

InChI=1S/C6H11NO2/c1-2-3-4-7-5-6(8)9/h2-3,7H,4-5H2,1H3,(H,8,9)/b3-2+ |

InChI Key |

LKQSFPOXQAQZJB-NSCUHMNNSA-N |

Isomeric SMILES |

C/C=C/CNCC(=O)O |

Canonical SMILES |

CC=CCNCC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Crotylglycine and Its Derivatives

Asymmetric Synthesis Approaches

The asymmetric synthesis of crotylglycine, a non-proteinogenic amino acid, is of significant interest due to its presence in natural products and its utility as a chiral building block. Various strategies have been developed to control the stereochemistry at the α-carbon, leading to enantiomerically enriched forms of this compound. These methods primarily rely on chiral auxiliaries, enantioselective alkylation, and transition metal catalysis.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporating a chiral moiety into an achiral substrate to direct the stereochemical outcome of a subsequent reaction. nih.govtcichemicals.com Once the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically pure product.

One of the most prominent methods in this category is the Schöllkopf bis-lactim ether method . wikipedia.orgbiosynth.com Developed by Ulrich Schöllkopf in 1981, this approach utilizes a chiral auxiliary derived from the dipeptide of glycine (B1666218) and (R)- or (S)-valine. wikipedia.org The process begins with the formation of a 2,5-diketopiperazine from glycine and valine, which is then converted to a bis-lactim ether. wikipedia.org Deprotonation at the prochiral position of the glycine unit with a strong base like n-butyllithium creates a carbanion. wikipedia.org The bulky isopropyl group of the valine auxiliary effectively shields one face of the carbanion, directing the subsequent alkylation with an alkyl halide, such as crotyl bromide, to the opposite face with high diastereoselectivity. wikipedia.org Acidic hydrolysis then cleaves the dipeptide, yielding the desired α-amino acid methyl ester with a high enantiomeric excess, often exceeding 95%. wikipedia.org While highly effective for laboratory-scale synthesis of exotic amino acids, this method's industrial application is limited due to factors like poor atom economy. wikipedia.org

Another widely used chiral auxiliary is pseudoephedrine . acs.orgharvard.educaltech.edu Both enantiomers of pseudoephedrine are readily available and can be acylated to form tertiary amides. acs.org The enolates of these amides, when treated with a range of alkyl halides in the presence of lithium chloride, undergo highly diastereoselective alkylations. acs.org The resulting α-substituted products can then be converted into highly enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones. acs.org A related auxiliary, pseudoephenamine, has been shown to offer similar or even improved diastereoselectivities in alkylation reactions, with the added benefit of being free from the regulatory restrictions associated with pseudoephedrine. harvard.educore.ac.ukresearchgate.net

The diphenylmorpholinone template represents another versatile chiral auxiliary system. orgsyn.org This method provides a predictable and highly selective route to optically enriched amino acid derivatives. The stereochemical outcome is consistently anti- to the phenyl groups of the auxiliary. orgsyn.org Alkylation of an oxazinone derived from this template with crotyl iodide proceeds with high diastereoselectivity. Subsequent removal of the auxiliary yields (R)-(N-tert-butoxycarbonyl)this compound with very high optical purity. orgsyn.org

Finally, Ni(II) complexes of glycine Schiff bases incorporating a chiral auxiliary, such as one derived from benzylproline, have proven effective for the asymmetric synthesis of α-amino acids. researchgate.netmdpi.com Alkylation of these complexes proceeds with high thermodynamic control, leading to excellent diastereoselectivity. researchgate.net This methodology is particularly amenable to large-scale synthesis. mdpi.com

Enantioselective Alkylation Techniques

Enantioselective alkylation involves the direct alkylation of a prochiral enolate or its equivalent using a chiral catalyst to induce stereoselectivity. buchler-gmbh.com This approach avoids the need for the attachment and removal of a chiral auxiliary.

Phase-transfer catalysis (PTC) has emerged as a powerful technique for the enantioselective synthesis of α-amino acids. researchgate.net This method typically involves the alkylation of a glycine Schiff base, such as the benzophenone (B1666685) imine of glycine tert-butyl ester, in the presence of a chiral phase-transfer catalyst. researchgate.net Cinchona alkaloids and their derivatives are commonly employed as catalysts. buchler-gmbh.com For instance, the allylation of a glycine Schiff base catalyzed by a cinchonidine-derived quaternary ammonium (B1175870) salt can produce the allylated glycine derivative in good yield and with high enantiomeric excess. researchgate.net The stereochemical outcome is predictable, with cinchonine-based catalysts generally affording the (R)-enantiomer and cinchonidine-based catalysts yielding the (S)-enantiomer. buchler-gmbh.com

Transition Metal-Catalyzed Methods

Transition metal-catalyzed reactions offer highly efficient and selective routes for the formation of carbon-carbon bonds, making them valuable for the synthesis of complex molecules like this compound. frontiersin.orgbeilstein-journals.orgnih.govrsc.orgsioc-journal.cn Palladium-catalyzed asymmetric allylic alkylation (AAA) is a particularly prominent strategy. rsc.orgsci-hub.sersc.org

In a typical palladium-catalyzed asymmetric allylic alkylation , a carbon-based pronucleophile, such as an azlactone or a glycine Schiff base, is reacted with an allyl substrate. rsc.orgsciengine.com The use of chiral ligands, often phosphoramidites, in conjunction with the palladium catalyst is crucial for achieving high enantioselectivity. sci-hub.sesciengine.comsnnu.edu.cn This methodology has been successfully applied to the synthesis of α,α-disubstituted α-amino acid derivatives. sci-hub.sesnnu.edu.cn For example, the palladium-catalyzed asymmetric allylic C-H alkylation of 1,4-dienes with azlactones provides access to highly enantioenriched α,α-disubstituted α-amino acid surrogates. sci-hub.se Similarly, the reaction of 1,4-dienes with glycine Schiff bases under palladium-phosphoramidite catalysis yields chiral β-branched α-amino acid surrogates with high levels of regio-, diastereo-, and enantioselectivity. sciengine.com

Functional Group Interconversions and Derivatization

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that involve the conversion of one functional group into another. ub.edusolubilityofthings.comnumberanalytics.comvanderbilt.eduyoutube.com These reactions are crucial for the elaboration of the this compound scaffold into more complex molecules or for preparing derivatives with specific properties.

The olefinic side chain of this compound offers a versatile handle for various chemical transformations. For instance, ruthenium-catalyzed olefin metathesis has been employed with homoallylglycine and o-allylserine side chains to create covalently modified peptides. cmu.edu The internal olefin of trans-crotylglycine is particularly useful as it is active in aqueous phase ring-closing metathesis (RCM) reactions. cmu.edu This has been demonstrated in the synthesis of macrocyclic helical peptides by performing RCM on peptides containing olefin-derivatized amino acid residues. acs.org

The incorporation of this compound into peptides allows for post-translational modifications. The olefinic side chain can participate in reactions such as cross-metathesis. For example, cross-metathesis between an allylglycine derivative and tetradecene, followed by hydrogenation, has been used to generate a long-chain amino acid. orgsyn.org

Furthermore, the amino and carboxyl groups of this compound can be derivatized using standard peptide synthesis protocols. nih.gov The amino group can be protected with various protecting groups, such as the Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butoxycarbonyl) group, to facilitate its use in solid-phase peptide synthesis (SPPS). nih.govnih.gov The carboxyl group can be activated, for example, as an acyl azide, to enable the formation of amide bonds. nih.gov Peptides containing this compound can be derivatized at the C-terminus with moieties like N-acetylcysteamine (NAC) to create thioesters that can be used to study enzyme-catalyzed peptide macrocyclization. nih.gov

The successful incorporation of trans-crotylglycine into proteins through the manipulation of methionyl-tRNA synthetase activity opens up possibilities for protein engineering and the introduction of novel chemical functionalities into macromolecules. cmu.eduresearchgate.netpnas.org

Historical Context of this compound Synthesis

The synthesis of amino acids has a rich history, with early methods like the Strecker synthesis, discovered by Adolph Strecker, providing a foundational route to racemic α-amino acids from aldehydes or ketones. wikipedia.org The classical Strecker synthesis involves the reaction of an aldehyde with ammonia (B1221849) and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed to the amino acid. wikipedia.org

The development of methods for asymmetric amino acid synthesis marked a significant advancement. Early work in this area focused on the use of chiral auxiliaries to control stereochemistry. The Schöllkopf bis-lactim ether method, introduced in 1981, became a benchmark for the asymmetric synthesis of a wide variety of α-amino acids with high enantiomeric purity. wikipedia.orgbiosynth.comlmaleidykla.lt This method provided a reliable way to access non-proteinogenic amino acids like this compound.

The use of other chiral auxiliaries, such as those derived from pseudoephedrine, also gained prominence, offering practical routes to enantiomerically enriched carboxylic acids and their derivatives. acs.orgcaltech.edu The development of transition metal-catalyzed methods, particularly palladium-catalyzed asymmetric allylic alkylation, represented another major leap forward, providing highly efficient and enantioselective pathways to α-amino acids and their derivatives. rsc.orgrsc.org

The ability to incorporate unnatural amino acids like this compound into proteins is a more recent development. This has been achieved by engineering the aminoacyl-tRNA synthetases of bacterial expression hosts, effectively expanding the genetic code. cmu.edursc.org This breakthrough has paved the way for the creation of proteins with novel properties and functionalities.

Data Tables

Table 1: Chiral Auxiliary-Mediated Asymmetric Synthesis of this compound Precursors

| Chiral Auxiliary | Key Reagents | Product Type | Diastereomeric/Enantiomeric Excess | Reference(s) |

| Valine (Schöllkopf Method) | n-BuLi, Crotyl bromide | α-Amino acid methyl ester | >95% ee | wikipedia.org |

| Pseudoephedrine | LiCl, Alkyl halide | α-Substituted carboxylic acids, etc. | High | acs.org |

| Diphenylmorpholinone | Crotyl iodide | (R)-(N-Boc)this compound | >99:1 e.r. | orgsyn.org |

| Benzylproline (in Ni(II) complex) | Alkylating agent | α-Amino acid | High | researchgate.net |

Table 2: Enantioselective Alkylation and Transition Metal-Catalyzed Synthesis

| Method | Catalyst System | Substrate | Product Type | Enantiomeric Excess | Reference(s) |

| Phase-Transfer Catalysis | Cinchonidine derivative | Glycine Schiff base | Allylated glycine derivative | High | researchgate.net |

| Pd-Catalyzed AAA | Pd / Chiral Phosphoramidite | 1,4-Dienes, Azlactones | α,α-Disubstituted α-amino acid surrogates | High | sci-hub.se |

| Pd-Catalyzed AAA | Pd / Chiral Phosphoramidite | 1,4-Dienes, Glycine Schiff bases | β-Branched α-amino acid surrogates | High | sciengine.com |

Crotylglycine As a Chiral Building Block in Complex Molecule Synthesis

Applications in Natural Product Total Synthesis

The strategic incorporation of crotylglycine has proven instrumental in the total synthesis of several complex natural products, particularly alkaloids. Its predefined stereochemistry and the reactivity of its double bond allow for the efficient construction of intricate ring systems and stereochemically rich scaffolds.

Synthesis of Alkaloids (e.g., Cylindrospermopsin (B110882) Analogs, Rufomycin B)

A notable application of this compound is in the synthesis of analogs of cylindrospermopsin, a potent cyanotoxin. orgsyn.orgorgsyn.org In one approach, (R)-(N-tert-butoxycarbonyl)this compound, obtained with high optical purity, serves as a key precursor. orgsyn.orgorgsyn.org This is achieved through the alkylation of an oxazinone with crotyl iodide, followed by the removal of the chiral auxiliary. orgsyn.org The resulting this compound derivative is then elaborated into a tricyclic isoxazolidine (B1194047) intermediate via an intramolecular [3+2]-cycloaddition, which establishes three contiguous stereocenters found in the A ring of the natural product. orgsyn.org This key intermediate has been utilized in the total syntheses of cylindrospermopsin and its naturally occurring analogs, 7-epicylindrospermopsin and 7-deoxycylindrospermopsin. orgsyn.org The synthesis of cylindrospermopsin analogs is of significant interest for toxicological studies and the development of analytical standards for monitoring water contamination. nih.govnih.gov

This compound is also a key component in the biosynthesis of Rufomycin B, a cyclic heptapeptide (B1575542) antibiotic with antimycobacterial activity. nih.govresearchgate.net The structure of Rufomycin B contains three non-proteinogenic amino acids, one of which is trans-2-crotylglycine (also referred to as L-2-amino-4-hexenoic acid). nih.govresearchgate.net The proposed biosynthetic pathway involves the synthesis of this unusual amino acid, which is then incorporated into the peptide backbone by a nonribosomal peptide synthetase (NRPS). nih.govresearchgate.netresearchgate.net The synthesis and incorporation of trans-L-crotylglycine have been subjects of study to understand and potentially engineer the biosynthesis of rufomycin and its analogs. acs.orgnih.govresearchgate.net

Utility in Peptide and Peptidomimetic Chemistry

The unique structural properties of this compound lend themselves to the creation of modified peptides with tailored conformational properties and novel biological activities. unifi.itmdpi.comnih.govfrontiersin.org

Formation of Conformationally Constrained Peptides

This compound and its derivatives are valuable tools for generating conformationally constrained peptides. orgsyn.org The alkenyl side chain can participate in ring-closing metathesis (RCM) reactions to create cyclic peptides. uu.nlacs.org These "stapled peptides" often exhibit enhanced helicity, increased resistance to proteolysis, and improved biological activity compared to their linear counterparts. orgsyn.org For instance, the incorporation of α-methyl-α-alkenyl amino acids, derived from a this compound precursor, into peptides at the i and i+4 positions allows for metathesis to "staple" the peptide into a constrained helical conformation. orgsyn.org

Generation of Diaminosuberic Acid Derivatives via Metathesis

A significant application of this compound in peptide chemistry is the synthesis of diaminosuberic acid derivatives. capes.gov.brnih.gov Through a sequence of ruthenium-catalyzed cross-metathesis and subsequent hydrogenation, two this compound derivatives can be coupled to form a diaminosuberic acid derivative in high yield. capes.gov.brnih.govandrearobinsongroup.com This methodology provides a regioselective route to dicarba analogs of cystine-containing peptides, where the disulfide bridge is replaced by a more stable carbon-carbon bond. capes.gov.brnih.gov This strategy has been successfully applied to create analogs of bioactive peptides with improved stability. researchgate.netresearchgate.net

Development of Medicinally Relevant Small Molecules

Beyond natural product synthesis and peptidomimetics, this compound serves as a versatile starting material for the development of a diverse range of medicinally relevant small molecules. unimi.itnih.gov The chiral backbone and the reactive olefin functionality of this compound can be elaborated into various pharmacophores. For example, derivatives of this compound have been utilized in the synthesis of potent and selective thrombin inhibitors. orgsyn.orgorgsyn.org In this context, a this compound-derived fragment was incorporated into a fluoro-proline scaffold, resulting in a thrombin inhibitor with a Ki of 0.37 nM and high selectivity over trypsin. orgsyn.orgorgsyn.org

Role in Unnatural Amino Acid Incorporation Strategies

The incorporation of unnatural amino acids into proteins is a powerful tool for protein engineering and studying protein function. caltech.eduucsf.edu this compound has been identified as a substrate for certain aminoacyl-tRNA synthetases (AARSs), the enzymes responsible for charging tRNAs with amino acids. nih.govnih.govpnas.org Specifically, trans-crotylglycine has been shown to be a substrate for E. coli methionyl-tRNA synthetase (MetRS). nih.gov This allows for the global replacement of methionine with this compound in proteins expressed in E. coli. nih.gov Overexpression of the corresponding AARS can overcome reduced activity towards some analogs, enabling the production of proteins with novel properties. nih.gov

Biosynthesis of Crotylglycine in Biological Systems

Elucidation of Biosynthetic Pathways

The biosynthetic pathway for trans-2-crotylglycine has been primarily elucidated through the study of the rufomycin biosynthetic gene cluster (ruf cluster) in S. atratus. nih.gov This cluster contains the genes encoding all the necessary enzymatic machinery for the synthesis of rufomycin's constituent amino acids, including crotylglycine. nih.gov The proposed pathway begins with the synthesis of a fatty acid precursor, which is then modified through a series of enzymatic reactions to yield the final amino acid. nih.govresearchgate.net

The initial step involves the production of trans-4-hexenoic acid. nih.gov This precursor is then hydroxylated and oxidized at the C2 position to form trans-2-oxo-4-hexenoic acid. nih.gov The final step is a transamination reaction that converts the keto group to an amino group, yielding trans-2-crotylglycine. nih.gov This biosynthetic route appears to be conserved in other natural product pathways as well. researchgate.net

Enzymatic Machinery Involved in this compound Biosynthesis

The biosynthesis of this compound is accomplished through the coordinated action of several distinct enzymes, each responsible for a specific chemical transformation. The genes for these enzymes are co-located within the ruf biosynthetic gene cluster. nih.gov

Polyketide Synthase (PKS) System

The synthesis of the initial precursor, trans-4-hexenoic acid, is catalyzed by a Type I Polyketide Synthase (PKS) system. nih.gov PKSs are large, multifunctional enzymes that build complex carbon chains from simple acyl-CoA precursors. mdpi.comwikipedia.org In the case of this compound biosynthesis, the PKS system is composed of two proteins, RufE and RufF. nih.gov

RufE is a large, modular protein containing a loading module and two extension modules. nih.gov The loading module selects the starter unit, likely acetyl-CoA, and the subsequent modules are responsible for the elongation of the polyketide chain. researchgate.net Each module contains several domains, including a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain, which work in concert to build the growing chain. nih.govactascientific.com RufF functions as a thioesterase (TE), which is responsible for releasing the final polyketide chain, trans-4-hexenoic acid, from the PKS assembly line. nih.gov

Cytochrome P450 Monooxygenases

Following its synthesis by the PKS, trans-4-hexenoic acid is modified by a cytochrome P450 monooxygenase. nih.gov These enzymes are a versatile class of heme-containing proteins that catalyze a wide range of oxidative reactions. wikipedia.orgmdpi.com In the this compound pathway, the cytochrome P450 enzyme RufC is responsible for the hydroxylation and subsequent oxidation of the C2 position of trans-4-hexenoic acid. nih.gov This two-step reaction converts the methylene (B1212753) group at C2 into a keto group, forming the intermediate trans-2-oxo-4-hexenoic acid. nih.gov The involvement of P450 enzymes is a common feature in the biosynthesis of many secondary metabolites, where they often introduce key functional groups. rsc.orgbiomolther.org

Aminotransferases

The final step in this compound biosynthesis is the introduction of the amino group, a reaction catalyzed by an aminotransferase. nih.govnih.gov Aminotransferases, also known as transaminases, are a family of enzymes that catalyze the transfer of an amino group from a donor molecule to an acceptor molecule. nih.gov In this pathway, the enzyme RufI, a putative aminotransferase, catalyzes the transfer of an amino group to the keto group of trans-2-oxo-4-hexenoic acid. nih.gov This reaction converts the α-keto acid into the corresponding α-amino acid, trans-2-crotylglycine. nih.gov This type of reaction is fundamental in amino acid metabolism and biosynthesis. chemrxiv.org

Precursor Incorporation and Metabolic Flux

The biosynthesis of this compound is tightly integrated with the primary metabolism of the producing organism, which supplies the necessary building blocks. The PKS system utilizes acetyl-CoA as a starter unit and malonyl-CoA as an extender unit for the synthesis of the polyketide backbone. researchgate.netnih.gov These precursors are derived from central carbon metabolism.

Stereochemical Control in Biosynthesis

The biosynthesis of this compound results in the formation of a specific stereoisomer, trans-L-crotylglycine. This stereochemical outcome is strictly controlled by the enzymes involved in the pathway. researchgate.net The stereochemistry of the double bond is established during the PKS-mediated synthesis of trans-4-hexenoic acid. The dehydratase (DH) domain within one of the PKS modules is responsible for creating the trans configuration of the double bond. mdpi.com

The stereochemistry at the α-carbon is determined by the aminotransferase, RufI. nih.gov Aminotransferases are known to be highly stereospecific, typically producing only one enantiomer of the amino acid product. nih.govwikipedia.org This enzymatic control ensures that only the correct L-isomer of this compound is synthesized and subsequently incorporated into the rufomycin peptide by the nonribosomal peptide synthetase (NRPS). researchgate.net The use of chiral auxiliaries in chemical synthesis provides an analogy for the high degree of stereochemical control exerted by these biosynthetic enzymes. wikipedia.org

Enzymes in this compound Biosynthesis

| Enzyme | Class | Function in this compound Biosynthesis |

| RufE/RufF | Type I Polyketide Synthase (PKS) | Synthesizes the trans-4-hexenoic acid precursor. nih.gov |

| RufC | Cytochrome P450 Monooxygenase | Catalyzes the hydroxylation and oxidation of trans-4-hexenoic acid to form trans-2-oxo-4-hexenoic acid. nih.gov |

| RufI | Aminotransferase | Catalyzes the final transamination step to produce trans-2-crotylglycine. nih.gov |

Metabolism and Biodegradation of Crotylglycine

Microbial Degradation Pathways

The primary characterized pathway for crotylglycine degradation occurs in the bacterium Pseudomonas putida mt-2. nih.gov Spontaneous mutants of this strain can be isolated that gain the ability to use DL-cis-crotylglycine as a source of carbon and energy for growth. nih.govnih.gov This metabolic capability is linked to the presence of a TOL plasmid, a self-transmissible piece of extrachromosomal DNA that carries genes for the degradation of aromatic compounds. nih.govnih.gov Strains cured of the TOL plasmid lose the ability to metabolize this compound, but this function can be restored by reintroducing the plasmid via conjugation. nih.govnih.gov

The catabolic pathway for DL-cis-crotylglycine begins with its conversion to the corresponding α-keto acid, 2-keto-cis-4-hexenoic acid. nih.gov Subsequent metabolism of this intermediate is carried out by enzymes encoded on the TOL plasmid, ultimately breaking it down into smaller, central metabolic products like pyruvate (B1213749) and acetaldehyde. nih.govnih.gov

Enzymatic Catalysis in this compound Catabolism

The breakdown of this compound is a multi-step process facilitated by a series of specific enzymes. nih.gov

Studies with cell extracts from Pseudomonas putida grown on allylglycine, a related compound, have identified several key enzymes involved in the degradation pathway that are also active on this compound and its intermediates. nih.govnih.gov These enzymes are induced to high levels during growth on these unusual amino acids. nih.gov

| Enzyme | Function in Pathway |

| D-amino acid dehydrogenase | Catalyzes the initial oxidative deamination of the D-isomer of the amino acid to its corresponding α-keto acid. nih.govnih.gov |

| 2-keto-4-pentenoic acid hydratase | Catalyzes the hydration of the keto-enoic acid intermediate. Shows higher activity with the cis-isomer. nih.govnih.gov |

| 2-keto-4-hydroxyvalerate aldolase (B8822740) | An aldolase that cleaves the hydrated intermediate. nih.govnih.gov |

| TOL Pathway Enzymes | A suite of enzymes including catechol-2,3-oxygenase, 2-hydroxymuconic semialdehyde hydrolase, and 2-hydroxymuconic semialdehyde dehydrogenase are also elevated, linking the pathway to the broader TOL plasmid-encoded catabolic system. nih.govnih.gov |

The catabolism of this compound involves several major classes of enzymes that execute distinct chemical transformations.

Oxidoreductases : A membrane-bound D-amino acid dehydrogenase initiates the pathway by removing the amino group from the D-isomer of the substrate, an oxidative process. nih.govnih.gov This is a critical step that converts the amino acid into a keto acid, preparing it for further breakdown.

Hydratases : 2-keto-4-pentenoic acid hydratase is a key enzyme that adds a molecule of water across a carbon-carbon double bond in the keto acid intermediate. nih.govnih.gov This enzyme exhibits a significant stereochemical preference, showing higher activity towards the cis-isomer of the substrate (2-keto-cis-4-hexenoic acid) compared to the trans isomer. nih.govnih.gov

Lyases : Lyases are enzymes that cleave chemical bonds by means other than hydrolysis or oxidation. khanacademy.org In this pathway, 2-keto-4-hydroxyvalerate aldolase, an example of a lyase, is responsible for cleaving a carbon-carbon bond in the hydrated intermediate, breaking the molecule into smaller fragments. nih.govnih.govkhanacademy.org

Intermediate Metabolites and Reaction Products

The degradation of DL-cis-crotylglycine proceeds through a series of well-defined chemical intermediates, culminating in products that can enter central metabolism.

| Compound | Role in Pathway |

| 2-keto-cis-4-hexenoic acid | The primary intermediate formed from the deamination of cis-crotylglycine. It is the substrate for the subsequent hydration step. nih.gov |

| Pyruvate | A terminal product of the complete degradation pathway. nih.govnih.gov |

| Acetaldehyde | A terminal product of the complete degradation pathway. nih.govnih.gov |

Stereospecificity in Degradative Processes

A striking feature of this compound metabolism in Pseudomonas putida is its high degree of stereospecificity.

Substrate Isomerism : The metabolic pathway is highly specific for the cis-isomer of this compound. Mutant strains of P. putida can utilize DL-cis-crotylglycine for growth, but they cannot utilize DL-trans-crotylglycine. nih.govnih.gov

Enantiomeric Specificity : The initial enzymatic step shows a preference for the D-enantiomer. Cell extracts catalyze the dehydrogenation of D-allylglycine but not L-allylglycine. nih.gov This strongly suggests that the dehydrogenase responsible for the initial attack on this compound is also specific for the D-isomer.

Enzymatic Specificity for Intermediates : The stereospecificity extends to the intermediates. The enzyme 2-keto-4-pentenoic acid hydratase demonstrates higher activity towards 2-keto-cis-4-hexenoic acid than it does toward the corresponding trans isomer. nih.govnih.gov This enzymatic preference reinforces the inability of the organism to metabolize the trans form of this compound.

This stereospecificity at multiple stages ensures that only specific isomers of the substrate and its subsequent metabolites are channeled through the catabolic pathway. nih.gov

Reaction Kinetics and Mechanistic Elucidation

Investigation of Reaction Rates and Orders

The rate of a chemical reaction is influenced by the concentration of its reactants, a relationship described by the rate equation. libretexts.orgwikipedia.org The power to which a reactant's concentration is raised in this equation is known as the reaction order. libretexts.orgcmu.edu

Investigations into the enzymatic activation of crotylglycine isomers by methionyl-tRNA synthetase (MetRS) provide insight into reaction kinetics. Wild-type MetRS from E. coli does not efficiently activate cis- or trans-crotylglycine for protein biosynthesis. cmu.edu This inefficient activation suggests that the reaction rate is very low under normal cellular concentrations of the enzyme. However, when MetRS is overexpressed in a bacterial host, the incorporation of trans-crotylglycine (Tcg) into proteins is enabled. cmu.eduresearchgate.netresearchgate.net This indicates that the reaction rate is highly dependent on the enzyme concentration, a key factor in enzyme kinetics.

The kinetics of this enzymatic activation have been probed using ATP-PPi exchange reactions. While specific kcat/Km values for this compound are not widely reported, studies on various methionine analogues show that successful incorporation into proteins can occur even with kcat/Km values up to 2000-fold lower than that for the natural substrate, methionine, provided the synthetase is overexpressed. researchgate.net This implies that this compound is a substrate with kinetically unfavorable parameters for wild-type MetRS.

In non-enzymatic reactions, such as the Claisen rearrangement of allyl vinyl ethers, the kinetics are typically first-order. wikipedia.org This means the rate of the rearrangement is directly proportional to the concentration of the single reactant molecule. cmu.edu

Table 1: Effect of MetRS Overexpression on trans-Crotylglycine (Tcg) Incorporation This table is based on qualitative findings from SDS-PAGE analysis, where protein production indicates successful Tcg incorporation.

| Condition | MetRS Concentration | Tcg Incorporation (Protein Synthesis) | Implied Reaction Rate |

| Control | Normal (Wild-Type) | Not detected | Very Low / Negligible |

| Experimental | Overexpressed | Detected | Sufficient for Protein Synthesis |

| Data derived from qualitative observations. cmu.edu |

Determination of Activation Parameters

Activation parameters, such as the activation energy (Ea) and Gibbs free energy of activation (ΔG‡), describe the energy barrier that must be overcome for a reaction to occur. chemrevise.orgucl.ac.uk These parameters are derived from studying the reaction rate at different temperatures.

Specific experimental values for the activation parameters of reactions involving this compound are not extensively documented in the reviewed literature. For enzymatic reactions, such as the P450-catalyzed steps in the biosynthesis of trans-2-crotylglycine, it is known that enzymes lower the activation energy, but quantitative data for this specific substrate pathway is sparse. acs.org Similarly, for the Ireland-Claisen rearrangement, while the reaction often requires elevated temperatures (indicating a significant activation barrier), specific activation energy values for this compound ester substrates are not provided in the available data. wikipedia.orgredalyc.org

Mechanistic Proposals for Chemical Transformations

Detailed mechanisms have been proposed for both the synthetic and biosynthetic transformations of this compound derivatives.

Ireland-Claisen Rearrangement: A prominent chemical transformation is the Ireland-Claisen rearrangement of Z-crotyl glycine (B1666218) esters to form γ,δ-unsaturated amino acids. redalyc.orgresearchgate.net The proposed mechanism proceeds through a highly ordered, cyclic transition state. wikipedia.org

Enolate Formation: A strong base, such as lithium diisopropylamide (LDA), deprotonates the α-carbon of the glycine ester.

Silyl (B83357) Ketene (B1206846) Acetal (B89532) Intermediate: The resulting enolate is trapped by a silylating agent (e.g., chlorotrimethylsilane) to form a silyl ketene acetal intermediate. wikipedia.orgcore.ac.uk

researchgate.netresearchgate.net-Sigmatropic Rearrangement: This intermediate undergoes a concerted researchgate.netresearchgate.net-sigmatropic rearrangement, where a new carbon-carbon bond is formed between the γ-carbon of the crotyl group and the α-carbon of the glycine moiety, while the carbon-oxygen bond of the enol ether is cleaved. redalyc.orgresearchgate.net This rearrangement proceeds stereoselectively through a chair-like transition state. core.ac.uk

Hydrolysis: Subsequent hydrolysis of the silyl ester yields the final γ,δ-unsaturated amino acid product. redalyc.org

Biosynthesis of trans-2-Crotylglycine: In the biosynthesis of the antibiotic rufomycin in Streptomyces atratus, trans-2-crotylglycine is formed as a non-proteinogenic amino acid precursor. nih.govresearchgate.netresearchgate.net A multi-enzyme pathway is proposed:

Polyketide Synthesis: A Type I polyketide synthase (PKS) system, comprising the enzymes RufE and RufF, synthesizes trans-4-hexenoic acid. nih.gov

Oxidation: A cytochrome P450 monooxygenase, RufC, is proposed to catalyze the oxidation of the C2 position of trans-4-hexenoic acid, forming trans-2-oxo-4-hexenoic acid. nih.gov

Transamination: An aminotransferase, RufI, catalyzes the final step, transferring an amino group to the keto acid to yield trans-2-crotylglycine. nih.govresearchgate.net

Theoretical and Computational Studies on Crotylglycine

In Silico Analysis of Biosynthetic Pathways

Computational, or in silico, analysis has been a pivotal tool in elucidating the biosynthetic pathway of complex natural products containing crotylglycine. A primary example is the study of rufomycin, an antimycobacterial circular heptapeptide (B1575542) produced by the bacterium Streptomyces atratus ATCC 14046. researchgate.netnih.govnih.gov Rufomycin's structure incorporates three non-proteinogenic amino acids, one of which is trans-2-crotylglycine. researchgate.netnih.govnih.govresearchgate.net Understanding how the bacterium synthesizes this unique amino acid has been largely guided by bioinformatic analysis of its genome.

Researchers successfully identified the rufomycin biosynthetic gene cluster (BGC), designated the ruf cluster, by sequencing the genome of S. atratus. researchgate.netnih.govnih.gov This cluster is composed of 20 open reading frames (ORFs), labeled rufA through rufT. researchgate.netnih.gov The in silico analysis of these ORFs, which involves predicting the function of the enzymes they encode based on sequence homology to known enzymes, allowed for the proposal of a complete biosynthetic pathway for rufomycin, including the formation of trans-2-crotylglycine. researchgate.netnih.gov

The computational analysis suggested that the biosynthesis of trans-2-crotylglycine does not begin with a standard amino acid precursor but rather with a fatty acid-like molecule. nih.gov Specifically, the genes rufE and rufF were identified as encoding a trimodular type I polyketide synthase (PKS). researchgate.netnih.gov This PKS is proposed to be responsible for synthesizing the precursor molecule, trans-4-hexenoic acid. nih.gov Following the creation of this precursor, further enzymatic modifications are required to produce the final amino acid. The ruf cluster contains genes for these subsequent steps. Bioinformatic analysis points to rufC, which encodes a putative cytochrome P450 monooxygenase, and rufI, encoding a putative aminotransferase, as the likely candidates for converting trans-4-hexenoic acid into trans-2-crotylglycine. researchgate.net Once synthesized, trans-2-crotylglycine is incorporated into the final rufomycin peptide by a large, heptamodular nonribosomal peptide synthetase (NRPS) encoded by the rufT gene. researchgate.netnih.govresearchgate.net

This genomics-guided approach, combining genome sequencing with computational analysis of gene function, has become a powerful strategy for deciphering the biosynthetic pathways of complex secondary metabolites like rufomycin and its constituent parts. mdpi.com

Table of Genes Implicated in this compound Biosynthesis by In Silico Analysis

| Gene | Encoded Enzyme (Putative) | Proposed Function in trans-2-crotylglycine Biosynthesis |

| rufE / rufF | Trimodular Type I Polyketide Synthase (PKS) | Synthesis of the trans-4-hexenoic acid precursor. researchgate.netnih.gov |

| rufC | Cytochrome P450 Monooxygenase | Catalyzes an intermediate step, likely a hydroxylation reaction. researchgate.net |

| rufI | Aminotransferase | Catalyzes the final amination step to form the amino acid. researchgate.net |

Advanced Analytical Methodologies for Crotylglycine Research

Chromatographic Separation Techniques

Chromatography remains a cornerstone for the separation and analysis of amino acids. Due to the polar and zwitterionic nature of Crotylglycine, specific strategies are often required to achieve optimal separation and detection.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of amino acids, offering both high resolution and sensitivity. imtakt.comshimadzu.com The separation of this compound can be achieved through various HPLC modes, including reversed-phase (RP-HPLC) and chiral chromatography.

Reversed-Phase HPLC (RP-HPLC): In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. nih.gov For the analysis of polar compounds like amino acids, derivatization is often employed to enhance retention and improve detection. liberty.edunih.gov Common derivatizing agents include o-phthalaldehyde (B127526) (OPA), which reacts with primary amines to form fluorescent isoindole derivatives, and 9-fluorenylmethyl chloroformate (FMOC), which also yields highly fluorescent adducts. imtakt.comnih.gov These derivatization steps significantly increase the sensitivity of detection, particularly with fluorescence detectors. bco-dmo.org Alternatively, underivatized amino acids can be analyzed using specific columns and mobile phase conditions, often coupled with mass spectrometry detection. imtakt.com

Chiral HPLC: As this compound is a chiral molecule, separating its enantiomers is often necessary, especially in pharmaceutical and biological studies. This can be accomplished using chiral stationary phases (CSPs) or by adding a chiral selector to the mobile phase. sigmaaldrich.comnih.govchromatographyonline.com Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have proven effective in the direct analysis of underivatized amino acid enantiomers. sigmaaldrich.com The separation mechanism involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector. chiralpedia.com

Below is a table summarizing typical HPLC conditions for amino acid analysis, adaptable for this compound.

| Parameter | Condition | Purpose |

| Column | C18 (for derivatized) or Chiral Stationary Phase (for enantiomeric separation) | Separation based on hydrophobicity or chirality. |

| Mobile Phase | Gradient of acetonitrile (B52724) and aqueous buffer (e.g., phosphate (B84403) or acetate) | Elution of analytes with varying polarities. |

| Derivatization | Pre-column with OPA or FMOC | Enhanced fluorescence detection and retention. |

| Detection | Fluorescence (Ex/Em specific to derivative) or Mass Spectrometry | Sensitive and selective detection. |

| Flow Rate | 0.5 - 1.5 mL/min | Optimal separation efficiency. |

This table presents a generalized set of HPLC conditions that can be optimized for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. youtube.com Due to the low volatility of amino acids, derivatization is a mandatory step prior to GC-MS analysis. sigmaaldrich.comthermofisher.com This process converts the polar functional groups (amino and carboxyl) into less polar and more volatile derivatives. sigmaaldrich.com

Common derivatization strategies for amino acids in GC-MS include:

Silylation: This involves reacting the amino acid with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. sigmaaldrich.comthermofisher.comyoutube.com

Acylation: This method introduces an acyl group, often in combination with esterification of the carboxyl group. youtube.com

The choice of derivatization reagent can influence the chromatographic resolution and the mass spectral fragmentation pattern, which is crucial for structural confirmation. jfda-online.com Chiral GC columns can be used for the separation of derivatized amino acid enantiomers. nih.govresearchgate.net

A summary of typical GC-MS parameters for amino acid analysis is provided in the table below.

| Parameter | Condition | Purpose |

| Derivatization | Silylation (e.g., with MSTFA) or Acylation/Esterification | Increase volatility and thermal stability. |

| Column | Capillary column with a nonpolar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) | Separation of derivatized analytes. |

| Carrier Gas | Helium or Hydrogen | Transport of analytes through the column. |

| Injection Mode | Split or Splitless | Introduction of the sample into the GC system. |

| Ionization | Electron Ionization (EI) | Fragmentation of analytes for mass analysis. |

This table outlines a general GC-MS methodology for the analysis of amino acids like this compound, which would require specific optimization.

Electrophoretic Separation Methods

Capillary Electrophoresis (CE) offers high separation efficiency and requires minimal sample volume, making it an attractive alternative to HPLC for amino acid analysis. creative-proteomics.comdiva-portal.org In CE, charged molecules migrate in an electrolyte solution under the influence of an electric field. nih.gov

Capillary Zone Electrophoresis (CZE): This is the most common mode of CE for amino acid analysis. The separation is based on the differences in the charge-to-size ratio of the analytes. tandfonline.com For the enantiomeric separation of synthetic amino acids like this compound, chiral selectors are added to the background electrolyte. tandfonline.com Anionic cyclodextrins, such as sulfated β-cyclodextrin, have been shown to be effective for resolving a wide range of chiral amino acids. tandfonline.com The separation is influenced by factors such as the concentration of the chiral selector, the pH of the buffer, and the applied voltage. tandfonline.com

CE coupled with Mass Spectrometry (CE-MS): The coupling of CE with MS provides high selectivity and sensitivity, allowing for the confident identification of analytes. springernature.comchromatographyonline.comnih.gov This is particularly useful for analyzing complex biological samples where co-elution can be a problem in single-dimensional separation techniques. springernature.comresearchgate.net

Mass Spectrometry-Based Characterization

Mass spectrometry is an indispensable tool for the structural characterization and quantification of this compound. It provides information about the molecular weight and elemental composition of the molecule.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like amino acids. When coupled with HPLC or CE, ESI-MS allows for the direct analysis of underivatized this compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in the determination of the elemental formula.

Tandem Mass Spectrometry (MS/MS): In MS/MS, precursor ions are selected and fragmented to produce a characteristic fragmentation pattern. This pattern provides valuable structural information. For amino acids, common fragmentation pathways include the loss of water, formic acid, and the side chain. The fragmentation of derivatized this compound in GC-EI-MS would also yield specific fragments that can be used for its identification and quantification.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are vital for the unambiguous structural elucidation of novel or synthesized compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the detailed structure of molecules in solution.

¹H NMR: The proton NMR spectrum of this compound would show characteristic signals for the protons in the crotyl group (including vinyl and methyl protons), the α-proton, and the protons of the methylene (B1212753) group adjacent to the nitrogen. The chemical shifts and coupling constants of these protons would provide information about the connectivity and stereochemistry of the molecule. nih.govresearchgate.net

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in the molecule, including the carboxyl carbon, the α-carbon, and the carbons of the crotyl group. nih.govresearchgate.netrsc.org

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H stretching of the amino group, the C=O stretching of the carboxyl group, and the C=C stretching of the alkene in the crotyl group.

Isotopic Labeling and Tracer Analysis in Metabolic Studies

Stable isotope labeling is a powerful technique to trace the metabolic fate of molecules in biological systems. nih.gov By introducing this compound labeled with stable isotopes (e.g., ¹³C, ¹⁵N, or ²H) into a biological system, its incorporation into various metabolic pathways can be monitored over time. pnas.orgresearchgate.netacs.org

Derivatization Strategies for Enhanced Detection

In the analytical landscape of non-proteinogenic amino acids like this compound, derivatization is a critical step to enhance detectability, improve chromatographic performance, and enable the separation of enantiomers. This process chemically modifies the analyte to impart properties more suitable for specific analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The primary goals of derivatization include increasing the volatility of the analyte for GC analysis, introducing a chromophore or fluorophore for UV or fluorescence detection in HPLC, and creating diastereomers from enantiomers to allow for their separation on a non-chiral stationary phase.

Strategies for Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the inherent polarity of amino acids like this compound makes them non-volatile, necessitating derivatization to increase their volatility and thermal stability. Common strategies involve the modification of the amino and carboxyl functional groups.

Acylation and Esterification: A widely employed method for amino acid analysis by GC-MS is a two-step derivatization process involving esterification of the carboxyl group followed by acylation of the amino group. One such approach utilizes trifluoroacetic acid anhydride (B1165640) (TFAA) for acylation in conjunction with an alcohol (e.g., methanol, butanol) for esterification. This process yields N-trifluoroacetyl-O-alkyl ester derivatives, which are volatile and exhibit good chromatographic behavior. This method has been successfully applied to the analysis of a wide range of proteinogenic and non-proteinogenic amino acids. nih.gov

Another effective and common derivatization agent is ethyl chloroformate (ECF). This reagent reacts with both the amino and carboxyl groups of amino acids in an aqueous medium, which simplifies sample preparation. nih.govcolostate.edu The resulting N(O,S)-ethoxycarbonyl ethyl ester derivatives are volatile and suitable for GC-MS analysis. colostate.edu This method has been optimized for the comprehensive analysis of various metabolites, including amino acids, in biological fluids like serum and urine. nih.govcolostate.edu

| Derivatization Strategy | Reagents | Derivative Formed | Key Advantages for GC-MS |

| Acylation & Esterification | Trifluoroacetic acid anhydride (TFAA), Alcohol (e.g., Methanol) | N-trifluoroacetyl-O-methyl ester | Produces stable and volatile derivatives suitable for complex sample analysis. nih.gov |

| Ethoxycarbonylation | Ethyl Chloroformate (ECF), Ethanol, Pyridine | N(O,S)-ethoxycarbonyl ethyl ester | Rapid, single-step reaction in aqueous media, simplifying sample preparation. nih.govcolostate.edu |

Interactive Data Table: Common GC-MS Derivatization Agents for Amino Acids

Ecological and Environmental Contexts of Crotylglycine

Role in Microbial Ecosystems

Non-proteinogenic amino acids (NPAAs) are amino acids that are not naturally encoded in the genetic code of any organism. mdpi.com Nevertheless, they fulfill diverse and important roles in the organisms that produce them, including acting as metabolic intermediates, signaling molecules, and agents of chemical defense. mdpi.comagriculturejournals.cznih.govfrontiersin.org

The most well-documented role of crotylglycine in microbial ecosystems is as a building block for a specialized antibiotic. The bacterium Streptomyces atratus produces the cyclic heptapeptide (B1575542) antibiotic rufomycin, which shows anti-mycobacterial activity. nih.govresearchgate.net The structure of rufomycin incorporates three non-proteinogenic amino acids, one of which is trans-2-crotylglycine. nih.govresearchgate.netresearchgate.net The biosynthesis of this amino acid is a complex enzymatic process. Research has identified a specific gene cluster (ruf) in S. atratus responsible for producing the antibiotic. nih.gov Within this cluster, a type I polyketide synthase (PKS), encoded by the rufE and rufF genes, is believed to be responsible for synthesizing the carbon skeleton of trans-2-crotylglycine. nih.gov Further modification, likely involving a cytochrome P450 enzyme (RufC) and an aminotransferase (RufI), is required to generate the final amino acid. researchgate.net

The production of NPAAs like this compound is often a strategy for microorganisms to gain a competitive advantage. nih.gov By incorporating this unusual amino acid into peptides like rufomycin, Streptomyces can create a potent antimicrobial compound that interferes with the cellular processes of competing bacteria.

While some microbes produce this compound, others can break it down. Research has documented the metabolism of this compound by Pseudomonas putida, indicating that this NPAA can be used as a source of nutrients by certain soil bacteria. epa.govenzyme-database.org This catabolic capability highlights the dual role of such compounds in microbial ecosystems: as both a weapon and a potential resource.

| Microorganism | Metabolic Process | Context/Product | Reference |

|---|---|---|---|

| Streptomyces atratus | Biosynthesis | Component of the antibiotic rufomycin | nih.govresearchgate.net |

| Pseudomonas putida | Catabolism/Degradation | Metabolized as a nutrient source | epa.govenzyme-database.org |

Biogeochemical Cycling Implications

The involvement of this compound in biogeochemical cycles has not been studied directly, but its implications can be inferred from its chemical structure and the known roles of other non-proteinogenic amino acids. Biogeochemical cycles describe the movement and transformation of chemical elements and compounds between living organisms and the physical environment.

Nitrogen and Carbon Cycling: As an amino acid, this compound contains both nitrogen and carbon. Its synthesis and degradation by microorganisms directly contribute to the cycling of these elements. When Streptomyces atratus produces this compound, it fixes inorganic nitrogen and carbon into an organic molecule. nih.gov Conversely, when organisms like Pseudomonas putida degrade this compound, they mineralize the organic nitrogen and carbon, returning them to the ecosystem for use by other organisms. epa.gov Some NPAAs are known to serve as a reserve pool of organic nitrogen in certain ecosystems. mdpi.com

Role of the Unsaturated Side Chain: The unsaturated C4 side chain of this compound is a distinguishing feature. In microbial metabolism, unsaturated fatty acids play a crucial role in maintaining cell membrane fluidity and are key components of the carbon cycle. quora.comnih.gov While this compound is not a fatty acid, the enzymatic pathways for handling unsaturated carbon chains are common in microbes. The ability of Pseudomonas putida to metabolize this compound suggests it possesses enzymes capable of processing this unsaturated structure, likely feeding the carbon atoms into central metabolism, such as the tricarboxylic acid (TCA) cycle. frontiersin.orgepa.gov

| Cycle | Implication | Inferred Mechanism | Reference |

|---|---|---|---|

| Nitrogen Cycle | Acts as a transient organic nitrogen reservoir. | Incorporation of nitrogen during biosynthesis by Streptomyces; release during catabolism by Pseudomonas. | mdpi.comnih.govepa.gov |

| Carbon Cycle | Acts as a source of organic carbon for heterotrophs. | The carbon skeleton, including the unsaturated side chain, can be broken down and funneled into central metabolic pathways. | frontiersin.orgepa.gov |

Potential Interactions in Prebiotic Chemistry

Prebiotic chemistry investigates the chemical reactions that may have occurred on the primitive Earth, leading to the origin of life. psu.edursc.org While there is no direct evidence involving this compound in these ancient processes, its structure as an unsaturated alpha-amino acid allows for theoretical consideration of its potential roles.

Amino acids are widely considered to be fundamental building blocks of life, and their formation under plausible prebiotic conditions is a cornerstone of origin-of-life research. psu.eduacs.orgnih.gov The presence of an unsaturated side chain in this compound presents unique chemical possibilities compared to the simple saturated side chains of proteinogenic amino acids like alanine (B10760859) or valine.

Reactivity and Polymerization: The carbon-carbon double bond in this compound's side chain is a reactive functional group. In a prebiotic environment, this double bond could have participated in a variety of abiotic reactions. For example, it could have undergone addition reactions with other simple molecules present in the primordial soup, such as hydrogen cyanide or water, leading to a greater diversity of organic compounds. This reactivity could also have facilitated polymerization, either through the side chain or by influencing the formation of peptide bonds.

Role in Molecular Self-Assembly: A significant question in prebiotic chemistry is why certain molecules were selected for life while others were not. rsc.org Amino acids with longer, unsaturated aliphatic chains, such as this compound, are surprisingly absent from the canonical set of 20 proteinogenic amino acids, despite their potential to contribute to important molecular interactions. rsc.org The hydrophobic side chain of this compound would have been a factor in early self-assembly processes, such as the formation of primitive membranes or the stabilization of early polymers. rsc.org Hydrophobic interactions are a dominant force in stabilizing the three-dimensional structures of modern proteins. rsc.org In a prebiotic world, molecules like this compound could have been involved in the concentration and organization of organic matter on mineral surfaces, a process thought to be crucial for the emergence of complex biomolecules. psu.edumdpi.com The specific properties of unsaturated chains could have influenced how these early molecules folded and interacted, potentially forming structures that were either evolutionary dead ends or stepping stones to more stable configurations.

Future Directions and Emerging Research Areas

Development of Novel Crotylglycine Analogs with Enhanced Specificity

The development of new this compound analogs is a key area of future research, aiming to create molecules with improved properties for specific applications. acs.org By modifying the structure of this compound, scientists can fine-tune its chemical and physical characteristics, leading to enhanced specificity and functionality.

One promising approach involves the residue-specific incorporation of noncanonical amino acids, like this compound, into proteins. acs.org This technique allows for the global modification of protein properties, creating novel proteins with tailored functionalities. acs.org The ability to introduce analogs with unique side chains, such as those that are photoactivatable or fluorescent, opens up new avenues for studying protein structure and function in vitro and in vivo. nih.gov

Furthermore, the synthesis of peptides containing this compound and its analogs is being explored. nih.gov Modifications such as cyclization and backbone alterations are being investigated to improve the activity and physicochemical properties of these peptides. nih.gov The goal is to develop new therapeutic agents and research tools with high specificity and stability. nih.gov

| Research Focus | Desired Outcome | Potential Applications |

| Residue-specific incorporation | Proteins with tailored functionalities | Enzyme engineering, novel biomaterials acs.org |

| Introduction of unique side chains | Probes for protein structure and function | In vivo and in vitro protein studies nih.gov |

| Peptide synthesis and modification | Improved activity and stability | Therapeutic agents, research tools nih.gov |

Exploration of Undiscovered Biosynthetic and Metabolic Routes

While some biosynthetic pathways involving this compound are known, particularly in the context of rufomycin synthesis, there is still much to be discovered about how this amino acid is produced and metabolized in different organisms. researchgate.netresearchgate.net Future research will focus on identifying and characterizing novel biosynthetic gene clusters and the enzymes they encode.

The biosynthesis of rufomycin, a cyclic heptapeptide (B1575542) with antitubercular activity, involves the incorporation of trans-2-crotylglycine. researchgate.netnih.gov The identification of the rufomycin biosynthetic gene cluster (ruf cluster) in Streptomyces atratus has provided initial insights. researchgate.netresearchgate.net However, the precise enzymatic steps leading to the formation of this compound remain an active area of investigation. researchgate.net

Metagenomic studies of diverse environments, such as marine sediments, may reveal novel microbial communities with unique metabolic capabilities, potentially including new pathways for this compound synthesis. researchgate.net Understanding these pathways is crucial, as they could be harnessed for the biotechnological production of this compound and its derivatives. The shikimate pathway, a key metabolic route for the biosynthesis of aromatic amino acids in microorganisms and plants, serves as a model for how such pathways can be elucidated and potentially engineered. nih.govijrpr.com

Integration of Multi-Omics Data for Systems-Level Understanding

To gain a comprehensive understanding of this compound's role in biological systems, future research will increasingly rely on the integration of multiple "omics" datasets. nih.govbioscipublisher.com This systems biology approach combines genomics, transcriptomics, proteomics, and metabolomics to create a holistic picture of the complex molecular interactions involving this compound. cmbio.io

By analyzing how the presence or introduction of this compound affects the transcriptome (the full range of messenger RNA molecules) and the proteome (the entire set of proteins), researchers can uncover its downstream effects on cellular processes. frontiersin.org For instance, whole blood transcriptome analysis can measure the expression levels of thousands of RNA species, providing a high-content dataset to understand the systemic impact of a compound. frontiersin.org

Integrating these large and heterogeneous datasets is a significant challenge but offers profound insights into the regulatory networks and functional relationships within a biological system. nih.govbioscipublisher.com Network analysis and machine learning are powerful tools being employed to interpret multi-omics data and identify key pathways and biomarkers. bioscipublisher.com This approach has been successfully used to study complex conditions and can be applied to understand the broader physiological effects of this compound. frontiersin.org

Advancements in Asymmetric Catalysis for this compound Synthesis

The efficient and stereoselective synthesis of this compound is crucial for its study and application. Asymmetric catalysis, a field that has seen remarkable advancements, offers powerful tools to produce enantiomerically pure compounds like this compound. chiralpedia.comfrontiersin.org

Future research in this area will focus on developing novel chiral catalysts and optimizing reaction conditions to achieve higher yields and enantioselectivity. chiralpedia.com This includes the exploration of:

Transition metal catalysts: Complexes of metals like rhodium, ruthenium, and palladium with chiral ligands are highly effective for various asymmetric transformations. chiralpedia.com

Organocatalysis: The use of small, metal-free organic molecules as catalysts provides a sustainable and often highly selective alternative. chiralpedia.combeilstein-journals.org Chiral phosphoric acids, for example, have proven to be efficient organocatalysts in a variety of enantioselective reactions. beilstein-journals.org

Biocatalysis: Enzymes offer unparalleled enantioselectivity and can operate under mild conditions, making them attractive for green chemistry applications. frontiersin.orgnih.gov

Flow chemistry: Continuous-flow systems can enhance reaction efficiency, control, and scalability, making the synthesis of this compound more practical for industrial applications. frontiersin.orgchiralpedia.comnih.gov

These advancements will not only facilitate the production of this compound itself but also its analogs, paving the way for more extensive research into their properties and applications. frontiersin.org

| Catalytic Approach | Key Features |

| Transition Metal Catalysis | High efficiency and versatility with chiral ligands. chiralpedia.com |

| Organocatalysis | Metal-free, sustainable, and highly selective. chiralpedia.combeilstein-journals.org |

| Biocatalysis | Excellent enantioselectivity under mild conditions. frontiersin.orgnih.gov |

| Flow Chemistry | Improved efficiency, control, and scalability. frontiersin.orgchiralpedia.com |

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for Crotylglycine, and how can purity be optimized during synthesis?

- Methodological Answer :

- Synthesis : Employ asymmetric catalysis (e.g., chiral palladium catalysts) for enantioselective synthesis . Use protecting groups (e.g., Fmoc) to prevent side reactions during glycine backbone formation.

- Purification : Combine recrystallization (solvent: ethanol/water) with reverse-phase HPLC (C18 column, 0.1% TFA in mobile phase) to achieve >98% purity .

- Validation : Characterize via H/C NMR (Bruker Avance III HD 400 MHz) and high-resolution mass spectrometry (HRMS-ESI) .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

- Methodological Answer :

- Chromatography : Use LC-MS/MS (Agilent 6495 Triple Quad) with a Zorbax Eclipse Plus C18 column. Optimize gradient elution (5–95% acetonitrile in 10 min) to resolve this compound from metabolites .

- Calibration : Prepare standard curves in relevant matrices (e.g., plasma, cell lysate) with deuterated internal standards (e.g., this compound-d4) to correct for matrix effects .

- Sensitivity : Validate limit of detection (LOD: 0.1 ng/mL) and quantification (LOQ: 0.5 ng/mL) per ICH guidelines .

Advanced Research Questions

Q. How can conflicting reports on this compound’s enzyme inhibition efficacy be systematically resolved?

- Methodological Answer :

- Meta-Analysis : Aggregate data from PubMed/Scopus using PRISMA guidelines. Apply heterogeneity tests (Cochran’s Q, statistic) to identify variability sources (e.g., assay pH, enzyme isoforms) .

- Experimental Replication : Redesign assays under standardized conditions (e.g., pH 7.4, 25°C) using recombinantly expressed enzymes (e.g., CYP450 3A4) .

- Statistical Modeling : Perform multivariate regression to isolate confounding variables (e.g., substrate concentration, incubation time) .

Q. What computational strategies predict this compound’s interaction with non-canonical biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with flexible side-chain sampling to screen against the PDB database. Prioritize targets with binding energy ≤ -8.0 kcal/mol .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Analyze root-mean-square deviation (RMSD) and hydrogen-bond occupancy .

- Validation : Cross-reference predictions with SPR (Biacore T200) binding assays and ITC for thermodynamic profiling .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound’s bioactivity data?

- Methodological Answer :

- Design : Implement randomized block designs to account for batch effects .

- Normalization : Use Z-score transformation or quantile normalization for high-throughput datasets (e.g., RNA-seq) .

- Reporting : Adhere to ARRIVE 2.0 guidelines for preclinical studies, detailing batch IDs and storage conditions (-80°C, argon atmosphere) .

Table 1: Key Analytical Parameters for this compound Characterization

| Technique | Parameters | Validation Criteria |

|---|---|---|

| HPLC-UV | Column: C18, λ = 210 nm, flow: 1 mL/min | Retention time ±0.1 min, peak symmetry |

| LC-MS/MS | MRM transition: 132.1 → 86.0 | Signal-to-noise ratio ≥10:1 |

| NMR (H) | Solvent: DO, reference: TMS | δ 3.8 ppm (CH), δ 5.2 ppm (CH=) |

| X-ray Crystallography | Resolution: ≤1.5 Å | R-factor ≤0.20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.